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Compound of Interest

Compound Name:
N-(2-iodophenyl)-4-

methylbenzenesulfonamide

Cat. No.: B041209 Get Quote

This guide provides a comparative analysis of the X-ray crystal structures of N-(2-
iodophenyl)-4-methylbenzenesulfonamide derivatives and related compounds. The

objective is to offer researchers, scientists, and drug development professionals a

comprehensive overview of how halogen substitution and other structural modifications

influence the solid-state conformation and intermolecular interactions of these molecules. The

data presented is crucial for understanding the structure-property relationships that govern the

development of new pharmaceutical agents based on the sulfonamide scaffold.

Experimental Protocols
The synthesis of N-(2-halophenyl)benzenesulfonamide derivatives generally follows a standard

procedure involving the reaction of a substituted aniline with a benzenesulfonyl chloride in the

presence of a base. The detailed experimental protocols for the synthesis of the compared

compounds are provided below.

Synthesis of N-(2-iodophenyl)benzenesulfonamide (I)
To a solution of 2-iodoaniline (2 g, 9.17 mmol) in dry dichloromethane (DCM; 10 ml),

benzenesulfonyl chloride (1.42 ml, 11.01 mmol) and pyridine (1.11 ml, 13.76 mmol) were slowly

added and the mixture was stirred at room temperature for 8 hours under a nitrogen

atmosphere.[1] Upon completion, the reaction was quenched with ice water containing

concentrated HCl (1 ml). The organic layer was extracted with DCM (3 x 10 ml), washed with
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water (2 x 20 ml), and dried over Na₂SO₄. The solvent was removed in vacuo, and the crude

product was triturated with diethyl ether (5 ml) to yield the final product as a colorless solid.[1]

Synthesis of N-(4,5-difluoro-2-
iodophenyl)benzenesulfonamide (II)
Following a similar procedure, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide was

synthesized by reacting 4,5-difluoro-2-iodoaniline (2 g, 7.84 mmol) with benzenesulfonyl

chloride (1.21 ml, 9.41 mmol) and pyridine (0.95 ml, 11.76 mmol) in dry DCM (10 ml) at room

temperature for 8 hours under a nitrogen atmosphere.[1] The workup procedure is identical to

that of compound I.[1]

Synthesis of N-(2-chlorophenyl)-4-
methylbenzenesulfonamide (III)
A solution of 2-chloroaniline (0.1 mol) in pyridine (25 ml) was treated with 4-

methylbenzenesulfonyl chloride (0.11 mol). The reaction mixture was heated on a water bath

for one hour and then cooled to room temperature. The mixture was then poured into ice-cold

water (100 ml). The resulting solid was filtered under suction, washed with cold water, and

recrystallized from dilute ethanol to a constant melting point.[2]

Crystallographic Data Comparison
The crystallographic data for the three derivatives are summarized in the table below. This data

allows for a direct comparison of the unit cell parameters and key structural features.
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Parameter

N-(2-
iodophenyl)benzen
esulfonamide (I)[1]
[3]

N-(4,5-difluoro-2-
iodophenyl)benzen
esulfonamide (II)[1]

N-(2-
chlorophenyl)-4-
methylbenzenesulf
onamide (III)[2]

Chemical Formula C₁₂H₁₀INO₂S C₁₂H₈F₂INO₂S C₁₃H₁₂ClNO₂S

Molecular Weight 359.18 395.16 281.75

Crystal System Monoclinic Triclinic Monoclinic

Space Group P2₁/c P-1 P2₁/c

a (Å) 8.661 (1) 7.3562 (15) 8.661 (1)

b (Å) 9.949 (1) 8.2435 (17) 9.949 (1)

c (Å) 15.509 (1) 10.684 (2) 15.509 (1)

α (°) 90 81.35 (3) 90

β (°) 99.384 (8) 87.21 (3) 99.384 (8)

γ (°) 90 75.25 (3) 90

Volume (Å³) 1318.5 (2) 617.8 (2) 1318.5 (2)

Z 4 2 4

C-S-N-C Torsion

Angle (°)
-69.0 (2) -61.1 (6) -54.8 (2)

Dihedral Angle Rings

(°)
44.1 (1) 73.1 (1) 71.6 (1)

Intermolecular Interactions
The nature and pattern of intermolecular interactions are critical in determining the crystal

packing and ultimately the physicochemical properties of the solid form. A comparison of the

key intermolecular interactions for the three derivatives is presented below.
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Interaction Type
N-(2-
iodophenyl)benzen
esulfonamide (I)[1]

N-(4,5-difluoro-2-
iodophenyl)benzen
esulfonamide (II)[1]
[4]

N-(2-
chlorophenyl)-4-
methylbenzenesulf
onamide (III)[2]

Hydrogen Bonding

Intermolecular N—

H⋯O hydrogen bonds

link molecules into

C(4) chains running

parallel to the[3]

direction.

Molecules are linked

by N—H⋯O(S)

hydrogen bonds into

inversion-related

dimers.

Pairs of intermolecular

N—H⋯O hydrogen

bonds link molecules

into inversion-related

dimers. An

intramolecular N—H⋯

Cl bond is also

observed.

π-π Stacking

Present with a

centroid-to-centroid

distance of 3.747 (2)

Å.

Present with centroid-

to-centroid distances

of 3.621 (2) Å and

3.797 (2) Å.

Not explicitly

mentioned in the

provided search

results.

Other Interactions

C—H⋯O interactions

interlink the hydrogen-

bonded chains.

Weak intramolecular

C—H⋯O hydrogen

bond stabilizes the

molecular

configuration.[4]

-

Experimental and Structural Workflow
The following diagram illustrates the general workflow from synthesis to structural analysis for

the N-(2-halophenyl)benzenesulfonamide derivatives.
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Caption: General experimental workflow for the synthesis and crystallographic analysis.
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Structural Relationships of Compared Derivatives
The following diagram illustrates the structural relationships between the compared N-(2-

halophenyl)benzenesulfonamide derivatives, highlighting the key substitutions.

Derivatives

N-(phenyl)benzenesulfonamide Core Structure

N-(2-iodophenyl)benzenesulfonamide (I)

 + 2-Iodo

N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III)

 + 2-Chloro
 + 4-Methyl

N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)

 + 4,5-Difluoro

Click to download full resolution via product page

Caption: Structural relationships of the compared sulfonamide derivatives.

Discussion
The comparison of the crystallographic data reveals significant impacts of the halogen

substituent and other modifications on the crystal packing and molecular conformation of N-(2-

halophenyl)benzenesulfonamides.

The parent compound, N-(2-iodophenyl)benzenesulfonamide (I), adopts a monoclinic crystal

system.[1] Its crystal packing is dominated by N—H⋯O hydrogen bonds that form chains,

which are further interconnected by C—H⋯O interactions and π–π stacking.[1] The

introduction of two fluorine atoms in N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II)

leads to a change in the crystal system to triclinic.[1] In this case, the molecules form inversion-

related dimers through N—H⋯O hydrogen bonds.[1][4] The dihedral angle between the two
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aromatic rings is significantly larger in the difluoro derivative (73.1 (1)°) compared to the non-

fluorinated parent compound (44.1 (1)°).[1][3]

Replacing the iodine with a chlorine and adding a methyl group on the benzenesulfonamide

ring, as in N-(2-chlorophenyl)-4-methylbenzenesulfonamide (III), results in a monoclinic crystal

system similar to compound I.[2] However, the packing is characterized by the formation of

inversion-related dimers via N—H⋯O hydrogen bonds, a feature also seen in the difluoro-iodo

derivative.[2] A notable feature of the chloro derivative is the presence of an intramolecular N—

H⋯Cl hydrogen bond.[2] The dihedral angle between the aromatic rings in the chloro derivative

is 71.6 (1)°, which is comparable to that of the difluoro-iodo compound.[2]

In conclusion, the nature and position of the halogen substituent, as well as other substitutions

on the aromatic rings, play a crucial role in directing the supramolecular assembly of these

sulfonamide derivatives. These variations in crystal packing can have significant implications

for the solid-state properties of these compounds, including solubility and bioavailability, which

are critical considerations in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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